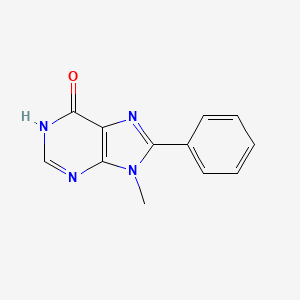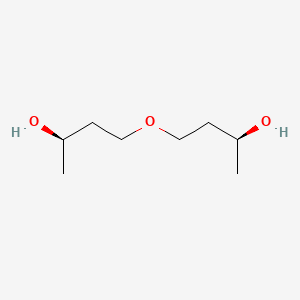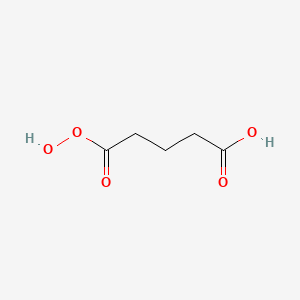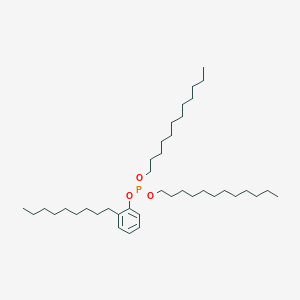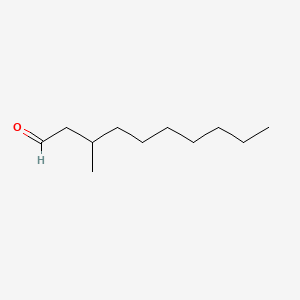
3-Methyldecan-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyldecan-1-al: is an organic compound with the molecular formula C11H22O . It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a ten-carbon chain with a methyl group attached to the third carbon and an aldehyde group at the terminal carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyldecan-1-al can be synthesized through various methods, including:
-
Oxidation of 3-Methyldecanol: : This method involves the oxidation of 3-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
-
Hydroformylation of 2-Methylnonene: : This method involves the hydroformylation of 2-methylnonene using a rhodium catalyst in the presence of carbon monoxide and hydrogen. The reaction yields a mixture of aldehydes, which can be separated and purified to obtain this compound.
Industrial Production Methods
In an industrial setting, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 3-Methyldecan-1-al can undergo oxidation to form 3-methyldecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to 3-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Nucleophilic Addition: : this compound can participate in nucleophilic addition reactions with reagents such as Grignard reagents (RMgX) to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 3-Methyldecanoic acid.
Reduction: 3-Methyldecanol.
Nucleophilic Addition: Secondary alcohols.
Aplicaciones Científicas De Investigación
3-Methyldecan-1-al has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-methyldecan-1-al involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
3-Methyldecan-1-al can be compared with other similar aldehydes, such as:
Decanal: A straight-chain aldehyde with ten carbon atoms. Unlike this compound, it lacks the methyl group on the third carbon.
2-Methyldecan-1-al: Similar to this compound but with the methyl group on the second carbon.
3-Methylundecan-1-al: An aldehyde with an additional carbon in the chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
77772-07-7 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
3-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h10-11H,3-9H2,1-2H3 |
Clave InChI |
QLWNBLGQVMVTEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


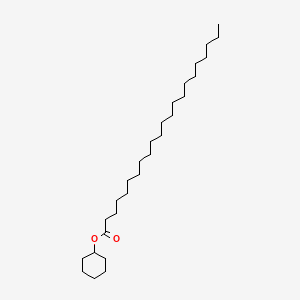

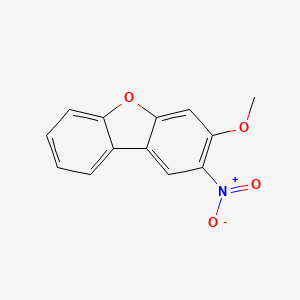
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)



